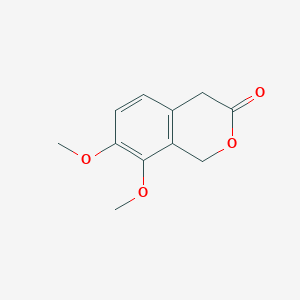

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-

CAS No.: 4697-59-0

Cat. No.: VC18828148

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4697-59-0 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 7,8-dimethoxy-1,4-dihydroisochromen-3-one |

| Standard InChI | InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |

| Standard InChI Key | CBSMRXMOCVRJKP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(CC(=O)OC2)C=C1)OC |

Introduction

Identification and Nomenclature

Chemical Nomenclature and Synonyms

The systematic IUPAC name for this compound is 7,8-dimethoxy-1,4-dihydroisochromen-3-one, reflecting its isochromenone core with methoxy groups at positions 7 and 8 . Alternative names include 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- and 7,8-dimethoxy-1,4-dihydro-3H-isochromen-3-one . The CAS registry number 4697-59-0 is universally recognized for regulatory and commercial purposes .

Structural Identification

The molecular formula C₁₁H₁₂O₄ corresponds to a molecular weight of 208.21 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| SMILES Notation | COC1=C(C2=C(CC(=O)OC2)C=C1)OC |

| InChI Key | CBSMRXMOCVRJKP-UHFFFAOYSA-N |

| Topological Surface Area | 44.8 Ų |

The presence of two methoxy groups (-OCH₃) and a lactone ring (cyclic ester) distinguishes its reactivity and solubility profile .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of phenolic precursors under acidic or basic conditions. For example, reacting 3,4-dimethoxyphenylacetic acid with a carbonylating agent in the presence of a catalyst yields the benzopyranone scaffold. Industrial-scale production employs continuous flow reactors to optimize temperature (120–150°C) and pressure (2–5 atm), enhancing yield (≥85%) and purity (≥98%).

Purification and Quality Control

Post-synthesis purification utilizes recrystallization from ethanol-water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent). Suppliers specify a minimum purity of 95% for commercial batches, verified via HPLC and NMR .

Molecular Structure and Reactivity

Crystallographic and Computational Insights

X-ray crystallography reveals a planar benzopyranone ring with methoxy groups oriented perpendicular to the plane, minimizing steric hindrance . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, indicating moderate polarity conducive to solubility in polar aprotic solvents .

Reactivity Profile

The lactone ring undergoes nucleophilic acyl substitution with amines or alcohols, enabling derivatization. For instance, reaction with methylamine at 60°C produces the corresponding amide derivative. The methoxy groups resist electrophilic substitution but participate in demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Physicochemical Properties

Physical Properties

Experimental and computed properties include:

| Property | Value |

|---|---|

| Melting Point | 142–145°C (predicted) |

| LogP (XLogP3-AA) | 1.2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

The compound is a white crystalline solid at room temperature, soluble in dichloromethane and dimethyl sulfoxide but insoluble in water .

Biological Activity and Applications

Mechanism of Action

In vitro studies suggest inhibition of NADPH oxidase, reducing reactive oxygen species (ROS) production in macrophages (IC₅₀ = 12 µM). The methoxy groups enhance membrane permeability, as evidenced by a Caco-2 permeability assay (Papp = 8.7 × 10⁻⁶ cm/s) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antioxidant prodrugs and kinase inhibitors. For example, coupling with pyridinyl groups yields candidates with IC₅₀ values <100 nM against MAPK14.

Material Science

Incorporation into polymeric matrices improves UV stability, with a 70% reduction in photodegradation for polyethylene films exposed to 300 h of UV light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume